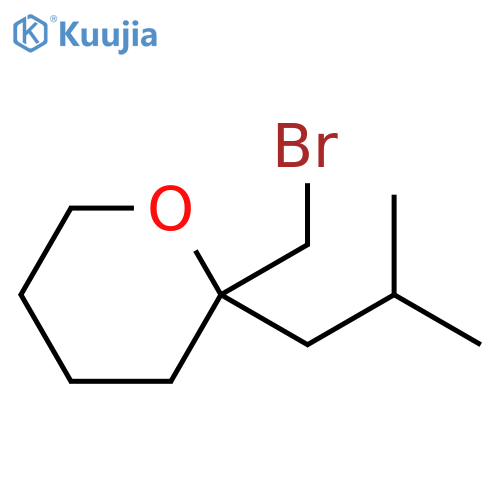

Cas no 1936679-99-0 (2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-)

1936679-99-0 structure

商品名:2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-

CAS番号:1936679-99-0

MF:C10H19BrO

メガワット:235.161262750626

CID:5283857

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-

-

- インチ: 1S/C10H19BrO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3

- InChIKey: NQWSSLVTVBDDBB-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(CC(C)C)OCCCC1

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677722-2.5g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 2.5g |

$2155.0 | 2023-03-11 | ||

| Enamine | EN300-677722-5.0g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 5.0g |

$3189.0 | 2023-03-11 | ||

| Enamine | EN300-677722-0.1g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 0.1g |

$968.0 | 2023-03-11 | ||

| Enamine | EN300-677722-10.0g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 10.0g |

$4729.0 | 2023-03-11 | ||

| Enamine | EN300-677722-0.25g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 0.25g |

$1012.0 | 2023-03-11 | ||

| Enamine | EN300-677722-1.0g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-677722-0.5g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 0.5g |

$1056.0 | 2023-03-11 | ||

| Enamine | EN300-677722-0.05g |

2-(bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 0.05g |

$924.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046283-1g |

2-(Bromomethyl)-2-(2-methylpropyl)oxane |

1936679-99-0 | 95% | 1g |

¥5481.0 | 2023-03-19 |

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

1936679-99-0 (2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬